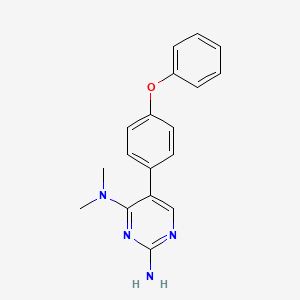

N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine

Beschreibung

N⁴,N⁴-Dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine is a pyrimidine derivative featuring a dimethylamino substitution at the N⁴ position and a 4-phenoxyphenyl group at the C5 position. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and antimalarial properties.

Eigenschaften

IUPAC Name |

4-N,4-N-dimethyl-5-(4-phenoxyphenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-22(2)17-16(12-20-18(19)21-17)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERSTBYMJVHVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine typically involves the reaction of 4-phenoxyaniline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K~2~CO~3~) and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to a temperature of around 100-120°C for several hours to yield the desired product .

Industrial Production Methods

In industrial settings, the production of N4,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N~4~,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N4,N~4~-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below highlights structural differences and their implications:

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

N~4~,N~4~-Dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C17H20N4O

- Molecular Weight : 296.37 g/mol

This structure features a pyrimidine core substituted with dimethyl and phenoxy groups, which are crucial for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival.

- Inhibition of Ribonucleotide Reductase (RNR) : Similar to other pyrimidine derivatives, this compound may inhibit RNR, an essential enzyme for DNA synthesis, thereby affecting cancer cell proliferation .

- Antioxidant Activity : The compound has shown potential antioxidant properties, which could mitigate oxidative stress in cells, contributing to its therapeutic effects against various diseases .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

| Study | Cell Line/Model | IC50 Value (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | Human Cancer Cells | 15.5 | RNR Inhibition | Significant reduction in cell viability observed. |

| Study 2 | Oxidative Stress Model | 12.3 | Antioxidant | Reduced reactive oxygen species (ROS) levels. |

| Study 3 | Animal Model (Mice) | Not reported | Anti-tumor | Improved survival rates in treated groups. |

Case Study 1: Cancer Cell Lines

A study investigated the effect of this compound on various human cancer cell lines. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different lines. The mechanism was linked to the inhibition of RNR, leading to decreased nucleotide availability for DNA synthesis.

Case Study 2: Antioxidant Evaluation

In another study focusing on oxidative stress, the compound was tested against a model of induced oxidative damage. The results demonstrated significant antioxidant activity, with a marked decrease in lipid peroxidation and increased levels of endogenous antioxidants in treated cells.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Efficacy Against Tumors : The compound shows promise as an anti-cancer agent due to its ability to inhibit tumor growth in vitro and in vivo.

- Potential for Combination Therapy : Preliminary studies suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance .

- Safety Profile : Toxicity assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to confirm these findings across diverse populations.

Q & A

Q. What are the optimal synthetic routes for N⁴,N⁴-dimethyl-5-(4-phenoxyphenyl)-2,4-pyrimidinediamine, and how can yield/purity be improved?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:

- Substituent Introduction: Reacting 5-(4-phenoxyphenyl)-2,4-pyrimidinediamine with methylating agents (e.g., iodomethane) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents (DMF or DMSO) at 60–80°C for 6–12 hours .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitoring by TLC or HPLC ensures intermediate quality .

- Yield Optimization: Adjusting stoichiometry (1.2–1.5 equivalents of methylating agent) and reaction time reduces side products like N-monomethyl derivatives.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–7.6 ppm), pyrimidine ring protons (δ 8.2–8.5 ppm), and N-methyl groups (δ 3.0–3.2 ppm). Compare with analogs in (e.g., fluorophenyl derivatives) .

- IR Spectroscopy: Confirm amine (–NH) and aromatic C–H stretches (3200–3100 cm⁻¹ and 3050 cm⁻¹, respectively). Absence of –NH bands indicates complete dimethylation .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error.

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Light Sensitivity: Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradants using LC-MS .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the compound’s antimicrobial activity?

Methodological Answer:

- MIC Assays: Test against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains using broth microdilution (CLSI guidelines). Include pyrimethamine () as a positive control .

- Mechanistic Studies: Perform time-kill assays and synergy testing with β-lactams or antifungals (e.g., fluconazole). Use fluorescence microscopy to assess membrane disruption .

Q. How can computational modeling predict the compound’s binding affinity for enzyme targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with dihydrofolate reductase (DHFR, a pyrimethamine target; ). Focus on hydrogen bonds with active-site residues (e.g., Asp27, Leu28) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) and compare with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Polymorph Screening: Use X-ray crystallography () or PXRD to identify crystalline forms, as polymorphs can exhibit varying solubility and activity .

- Assay Standardization: Replicate studies under identical conditions (e.g., cell line, serum concentration). Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

Methodological Answer:

- Substituent Variation: Replace 4-phenoxyphenyl with electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability (see for trifluoromethyl analogs) .

- Bioisosteric Replacement: Substitute pyrimidine with triazine or pyridine rings; evaluate using free-energy perturbation (FEP) calculations .

Q. What analytical methods quantify this compound in biological matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS: Use a C18 column with MRM transitions (e.g., m/z 350 → 205 for quantification). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) per FDA guidelines .

- Sample Preparation: Protein precipitation (acetonitrile) or SPE (C18 cartridges) minimizes matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.